molecular formula C20H17NO2 B14195815 Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- CAS No. 848029-81-2

Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-

Katalognummer: B14195815
CAS-Nummer: 848029-81-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: YZJNSGNKNGZYCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused naphthalene and furan ring system, with an acetamide group and a phenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- typically involves the cyclization of naphthol derivatives. One common method involves the reaction of 1-naphthol with allyl bromide in the presence of potassium carbonate and acetone . The resulting intermediate undergoes further reactions to form the desired naphthofuran structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- involves its interaction with molecular targets such as NF-κB, a transcription factor involved in the regulation of immune responses . By inhibiting NF-κB activity, the compound can potentially reduce inflammation and exhibit anticancer effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is unique due to its specific structural features, such as the fused naphthalene and furan rings, and the presence of an acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

848029-81-2

Molekularformel

C20H17NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-(2-phenyl-1H-benzo[e][1]benzofuran-2-yl)acetamide

InChI

InChI=1S/C20H17NO2/c21-19(22)13-20(15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-18(17)23-20/h1-11H,12-13H2,(H2,21,22)

InChI-Schlüssel

YZJNSGNKNGZYCP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC3=CC=CC=C23)OC1(CC(=O)N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.